molecular formula C17H24O3 B14381117 8-(Benzyloxy)-7,7-dimethyloct-5-enoic acid CAS No. 89559-97-7

8-(Benzyloxy)-7,7-dimethyloct-5-enoic acid

Cat. No.: B14381117
CAS No.: 89559-97-7
M. Wt: 276.4 g/mol
InChI Key: NDMHITBYFWLPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Benzyloxy)-7,7-dimethyloct-5-enoic acid is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to an octenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)-7,7-dimethyloct-5-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzyloxy group onto a suitable octenoic acid derivative. This can be achieved through a series of reactions including:

    Alkylation: Using a strong base such as sodium hydride (NaH) to deprotonate the benzyloxy group, followed by reaction with an alkyl halide.

    Hydrogenation: Catalytic hydrogenation to reduce any double bonds present in the intermediate compounds.

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) to introduce the carboxylic acid functionality.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.

    Reduction: The double bond in the octenoic acid backbone can be reduced using hydrogenation techniques.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution Reagents: Alkyl halides, sodium hydride (NaH).

Major Products:

    Oxidation Products: Benzoic acid derivatives.

    Reduction Products: Saturated octanoic acid derivatives.

    Substitution Products: Various substituted benzyloxy derivatives.

Scientific Research Applications

8-(Benzyloxy)-7,7-dimethyloct-5-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-7,7-dimethyloct-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, potentially leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Benzoic Acid Derivatives: Compounds like 3-benzyloxybenzoic acid share structural similarities and are used in similar applications.

    Octenoic Acid Derivatives: Compounds with similar octenoic acid backbones but different substituents.

Uniqueness: 8-(Benzyloxy)-7,7-dimethyloct-5-enoic acid is unique due to the combination of the benzyloxy group and the octenoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89559-97-7

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

7,7-dimethyl-8-phenylmethoxyoct-5-enoic acid

InChI

InChI=1S/C17H24O3/c1-17(2,12-8-4-7-11-16(18)19)14-20-13-15-9-5-3-6-10-15/h3,5-6,8-10,12H,4,7,11,13-14H2,1-2H3,(H,18,19)

InChI Key

NDMHITBYFWLPKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C=CCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.